Asunaprevir - 630420-16-5

Asunaprevir

Catalog Number: EVT-260299
CAS Number: 630420-16-5
Molecular Formula: C35H46ClN5O9S
Molecular Weight: 748.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Asunaprevir (BMS-650032) is a potent, second-generation Hepatitis C Virus (HCV) Nonstructural protein 3 (NS3) protease inhibitor. [, , ] It is classified as a direct-acting antiviral (DAA) agent. [, , ] Asunaprevir plays a crucial role in scientific research as a tool to study HCV replication, resistance mechanisms, and the development of novel antiviral therapies. [, , ]

Mechanism of Action

In vitro Studies:

  • HCV Replication Inhibition: Asunaprevir demonstrates potent inhibitory activity against HCV genotypes 1 and 4 in cell culture systems, including replicon systems and HCV-infected cells. [, , , , ] These in vitro models are crucial for studying the antiviral activity of Asunaprevir and investigating its mechanism of action.

  • Resistance Selection Studies: Researchers use Asunaprevir in in vitro resistance selection studies to identify and characterize mutations in the HCV NS3 protease that confer resistance to the drug. [, , ] These studies provide insights into the genetic barriers to resistance and inform the development of more effective antiviral therapies.

  • Combination Therapy Studies: Asunaprevir is used in combination with other DAAs, such as NS5A inhibitors (e.g., daclatasvir) and NS5B inhibitors (e.g., beclabuvir), to evaluate their synergistic antiviral effects and potential for overcoming viral resistance. [, , , , , ]

In vivo Studies:

  • Animal Models: Asunaprevir has been evaluated in animal models of HCV infection, including chimpanzees and humanized mice, to assess its antiviral activity, pharmacokinetics, and potential for clinical development. [, ] These studies provide valuable information about the drug's efficacy and safety in a living organism.

  • Clinical Trials: Asunaprevir has been investigated in clinical trials for the treatment of chronic HCV infection in humans. [, , , , , , , ] These trials have evaluated the drug's safety, efficacy, and optimal dosing regimens, both as monotherapy and in combination with other antiviral agents.

Applications
  • Drug Repurposing: Asunaprevir has shown promising antiviral activity against other viruses, such as Dengue virus and SARS-CoV-2, in preclinical studies. [, ] This highlights its potential for drug repurposing against emerging infectious diseases.

  • Innate Immunity Studies: Recent research suggests that Asunaprevir might possess immunomodulatory properties, specifically activating the MAVS-dependent innate immune pathway, which could contribute to its antiviral activity. []

Resistance Analysis

Resistance to Asunaprevir can emerge due to mutations in the HCV NS3 protease gene. [, , ] The most commonly observed substitutions occur at amino acid residue D168 (D168A/G/H/V/Y), conferring varying levels of resistance. [, , ] Other substitutions include R155K and I170T. [, ]

  • Genotype-Specific Resistance: Genotype 1b HCV demonstrates a higher propensity for developing resistance to Asunaprevir compared to genotype 1a. [, ]

  • Baseline Polymorphisms: Pre-existing polymorphisms in the NS3 protease, such as Q80K, can impact the initial virological response to Asunaprevir. [, ]

  • Combination Therapy and Resistance: Combining Asunaprevir with other DAAs, particularly NS5A inhibitors, can suppress the emergence of resistant variants and achieve higher rates of sustained virological response. [, , , , ]

Daclatasvir

Compound Description: Daclatasvir is a direct-acting antiviral agent that acts as a potent inhibitor of the non-structural protein 5A (NS5A) replication complex of the Hepatitis C Virus (HCV). [] It exhibits potent antiviral activity against HCV genotypes 1-6. [] Daclatasvir is often used in combination with other direct-acting antivirals, including Asunaprevir, for treating chronic HCV infection. []

Relevance: Daclatasvir is frequently investigated in combination with Asunaprevir. [] This co-administration is particularly significant for treating HCV genotype 1 infections. [] While Asunaprevir targets the HCV NS3/4A protease, Daclatasvir inhibits the NS5A replication complex, offering a synergistic antiviral effect by targeting two distinct viral proteins. [] This dual-action mechanism improves treatment efficacy and suppresses the emergence of viral resistance. [] Several papers discuss the clinical outcomes of this combination therapy, focusing on its efficacy and safety profile in various patient populations. [, , , , , , , , , , , , , , , , , , , , ]

Beclabuvir

Compound Description: Beclabuvir is a non-nucleoside inhibitor of the HCV NS5B polymerase. [] This antiviral agent demonstrates potent activity against HCV genotype 1 and is primarily used in combination with other direct-acting antivirals. []

Relevance: Beclabuvir is studied in combination with Asunaprevir and Daclatasvir as a triple-drug therapy for HCV genotype 1 infection. [] This combination leverages a multi-target approach to enhance antiviral efficacy and reduce the risk of resistance development. [] This regimen has demonstrated promising results in clinical trials, achieving high sustained virological response rates in patients with HCV genotype 1 infection, including those with compensated cirrhosis. [, , ]

Sofosbuvir

Compound Description: Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B polymerase. [] It exhibits potent antiviral activity against a broad range of HCV genotypes and is considered a cornerstone of many direct-acting antiviral regimens. []

Ledipasvir

Compound Description: Ledipasvir is a potent inhibitor of the HCV NS5A protein, specifically targeting genotype 1a and 1b. [] It is primarily used in combination with other direct-acting antivirals, including Sofosbuvir. []

Relevance: Ledipasvir, in combination with Sofosbuvir, is evaluated as a potential salvage therapy for patients who experienced treatment failure with Asunaprevir and Daclatasvir. [] This combination targets a different site on the NS5A protein than Daclatasvir, making it potentially effective against specific Daclatasvir-resistant HCV variants. [] The research suggests that the success of this retreatment strategy depends on the presence or absence of specific NS5A resistance-associated variants. []

Simeprevir

Compound Description: Simeprevir is a second-generation HCV NS3/4A protease inhibitor, demonstrating efficacy against HCV genotype 1. [, , ] It is often used with Pegylated Interferon and Ribavirin in HCV treatment. [, , ]

Telaprevir

Compound Description: Telaprevir is a first-generation HCV NS3/4A protease inhibitor effective against HCV genotype 1. [, ] Similar to Simeprevir, it is often combined with Pegylated Interferon and Ribavirin for HCV treatment. [, ]

Relevance: Like Simeprevir, Telaprevir shares a target with Asunaprevir, inhibiting the HCV NS3/4A protease. [, ] The research suggests that prior exposure to Telaprevir, leading to the development of specific NS3 protease mutations, could potentially impact the efficacy of subsequent treatment with Asunaprevir-containing regimens. [, ]

Properties

CAS Number

630420-16-5

Product Name

Asunaprevir

IUPAC Name

tert-butyl N-[(2S)-1-[(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C35H46ClN5O9S

Molecular Weight

748.3 g/mol

InChI

InChI=1S/C35H46ClN5O9S/c1-9-19-16-35(19,31(44)40-51(46,47)22-11-12-22)39-28(42)25-15-21(49-29-24-14-20(36)10-13-23(24)26(48-8)17-37-29)18-41(25)30(43)27(33(2,3)4)38-32(45)50-34(5,6)7/h9-10,13-14,17,19,21-22,25,27H,1,11-12,15-16,18H2,2-8H3,(H,38,45)(H,39,42)(H,40,44)/t19-,21-,25+,27-,35-/m1/s1

InChI Key

XRWSZZJLZRKHHD-WVWIJVSJSA-N

SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C

Solubility

<50 mg/L

Synonyms

BMS-650032; BMS 650032; BMS650032; Asunaprevir. brand name: Sunvepra

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@]2(C[C@H]2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.